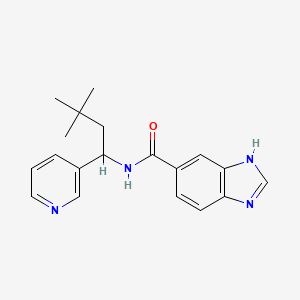
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide, also known as MPWB, is a synthetic compound that has been widely used in scientific research. MPWB belongs to the class of benzamides and is known for its potent dopamine D2 receptor antagonist activity.
作用機序
The mechanism of action of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is based on its ability to bind to and block dopamine D2 receptors. Dopamine D2 receptors are G protein-coupled receptors that are widely distributed in the brain and are involved in the regulation of motor function, reward, and motivation. By blocking dopamine D2 receptors, this compound reduces the activity of dopaminergic neurons and decreases the release of dopamine in the brain. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the reward pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to block dopamine D2 receptors. This compound has been shown to reduce the release of dopamine in the brain, which leads to a decrease in locomotor activity and a decrease in the reinforcing effects of drugs of abuse. This compound has also been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it an ideal tool to study the function of these receptors in vitro and in vivo. Another advantage of using this compound is its stability and ease of synthesis, which makes it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential off-target effects. This compound has been shown to have some affinity for other receptors such as serotonin 5-HT2A receptors, which may complicate the interpretation of results. Another limitation of using this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide. One direction is to investigate the role of dopamine D2 receptors in the regulation of cognitive function and memory. Another direction is to study the effects of this compound on other neurotransmitter systems such as the serotonin and glutamate systems. Additionally, future research could focus on developing new analogs of this compound with improved selectivity and efficacy for dopamine D2 receptors. Finally, research could focus on the development of new therapeutic agents based on the structure of this compound for the treatment of psychiatric and neurological disorders.
合成法
The synthesis of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide involves the reaction of 4-(3-piperidinylmethyl)benzoic acid with N-methyl-N-(2-phenoxyethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the role of dopamine D2 receptors in various physiological and pathological processes. This compound has been shown to be a potent and selective antagonist of dopamine D2 receptors, which makes it an ideal tool to study the function of these receptors. This compound has been used in studies on the regulation of dopamine release, dopamine receptor signaling, and the role of dopamine receptors in addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)-4-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24(14-15-26-21-7-3-2-4-8-21)22(25)20-11-9-18(10-12-20)16-19-6-5-13-23-17-19/h2-4,7-12,19,23H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEIPNATYQYFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CC3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)
![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)